Molybdenum disulfide

Solid lubrication Nanolubricant additives Tribology

Molybdenum disulfide (MoS2, CAS 1317-33-5) is a layered transition metal dichalcogenide (TMD) belonging to the hexagonal crystal system (2H polytype being the thermodynamically stable form). It exists as a black/grey solid with a density of 5.06 g/cm³ and a melting point of 2375 °C.

Molecular Formula MoS2
Molecular Weight 160.1 g/mol
CAS No. 1317-33-5
Cat. No. B1676690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdenum disulfide
CAS1317-33-5
SynonymsMolybdenum disulfide;  Moly Powder B;  Molykote Microsize Powder;  Molysulfide;  Natural molybdenite;  T-Powder; 
Molecular FormulaMoS2
Molecular Weight160.1 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[Mo+4]
InChIInChI=1S/Mo.2S/q+4;2*-2
InChIKeyCKHDFXHTVVOBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityINSOL IN WATER OR DIL ACIDS
SOL IN HOT SULFURIC ACID, AQUA REGIA, NITRIC ACID
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Molybdenum Disulfide (MoS2, CAS 1317-33-5): Baseline Overview for Scientific Procurement and Comparator Evaluation


Molybdenum disulfide (MoS2, CAS 1317-33-5) is a layered transition metal dichalcogenide (TMD) belonging to the hexagonal crystal system (2H polytype being the thermodynamically stable form). It exists as a black/grey solid with a density of 5.06 g/cm³ and a melting point of 2375 °C. MoS2 is the naturally occurring mineral molybdenite and is characterized by a lamellar structure in which each S–Mo–S trilayer is held together by weak van der Waals forces, enabling facile shear between layers—the mechanistic basis for its widespread use as a solid lubricant [1]. Bulk MoS2 possesses an indirect band gap of approximately 1.2–1.3 eV, while monolayer MoS2 exhibits a direct band gap of ~1.8–1.9 eV, a quantum-confinement-driven transition that fundamentally distinguishes it from zero-bandgap graphene and underpins its utility in semiconductor electronics . Its interlayer spacing of 0.615 nm is substantially larger than that of graphite (0.335 nm), conferring distinct advantages in ion-intercalation applications [2]. As a member of the broader TMD family alongside WS2, MoSe2, and WSe2, MoS2 occupies a unique position defined by quantifiable trade-offs in thermal stability, electronic properties, and tribological performance that inform evidence-based procurement decisions [3].

Why Generic Substitution Fails: Quantitative Differentiation of MoS2 from Structural Analogs and In-Class Alternatives


MoS2, WS2, graphite, h-BN, and other TMDs such as MoSe2 share a common lamellar architecture, yet their quantitative performance profiles diverge substantially across key selection-relevant dimensions including oxidative thermal stability, electronic band structure, transistor switching ratio, interlayer spacing for ion storage, and nano-additive tribological efficacy. For instance, WS2 offers a ~75 °C higher thermal stability ceiling in air than MoS2, while graphite extends this advantage to ~150 °C beyond MoS2 [1]. Conversely, MoS2 delivers a 24.9% reduction in coefficient of friction (COF) as a nano-additive in vegetable oil-based lubricants, outperforming both hBN and graphite in the same four-ball tribometer assay [2]. In electronic applications, monolayer MoS2 provides a direct band gap of ~1.8–1.9 eV and field-effect transistor (FET) on/off ratios reaching 8 × 10^8, whereas graphene—despite its superior carrier mobility—lacks a band gap entirely, rendering it unsuitable for low-standby-power digital switching [3][4]. Such quantifiable, context-dependent trade-offs mean that generic interchange of MoS2 with a structural analog or in-class candidate without reference to the specific performance dimension and target operating window carries a material risk of suboptimal device or process performance. The evidence items below establish the precise quantitative basis for differentiated selection.

Product-Specific Quantitative Evidence Guide: MoS2 (CAS 1317-33-5) Differentiation Dimensions for Scientific Procurement


Nano-Additive Tribological Performance: MoS2 Outperforms Graphite and hBN in Vegetable Oil-Based Lubricant Formulations

In a direct head-to-head four-ball tribometer comparison of layered nanoparticles as additives in palm kernel oil (PKO)-based lubricants, MoS2 nanolubricant delivered the greatest friction reduction and anti-wear performance among the three candidates tested (MoS2, hBN, graphite). The PKO+MoS2 formulation achieved a 24.9% reduction in coefficient of friction (COF) and a 12.3% reduction in wear scar diameter (WSD) relative to the base PKO lubricant, outperforming both the hBN and graphite nanolubricant formulations tested under identical conditions [1]. Separately, in Ni-based self-lubricating composites fabricated by powder metallurgy hot pressing and tested via pin-on-disk tribometry, materials containing 10 wt% MoS2 exhibited lower and more stable friction coefficients and wear rates than those containing 10 wt% graphite [2].

Solid lubrication Nanolubricant additives Tribology

High-Temperature Thermal Stability in Oxidizing Environments: MoS2 vs. WS2 vs. Graphite

The thermal stability of MoS2 in oxidizing environments is a critical procurement discriminator for high-temperature solid lubricant applications. According to a comprehensive comparative table collated from the peer-reviewed literature, MoS2 exhibits a thermal stability limit of approximately 350 °C in air, compared with 425 °C for WS2 and 500 °C for graphite, with corresponding operational temperature ranges of −184 to 400 °C (MoS2), −184 to 454 °C (WS2), and −184 to 650 °C (graphite) [1]. This ~75 °C deficit relative to WS2 and ~150 °C deficit relative to graphite places MoS2 at a distinct disadvantage for applications exceeding ~350 °C in air, though MoS2 retains competitive friction coefficients (0.05–0.25) within its stable window. A separate NASA review corroborates these findings, noting that WS2 oxidizes more slowly than MoS2 above ~340 °C, with WS2 maintaining lubricity to higher temperatures [2]. In contrast, in vacuum or inert atmospheres where oxidative degradation is absent, MoS2 remains effective up to significantly higher temperatures, making atmosphere a decisive selection factor [3].

High-temperature lubrication Thermal stability Oxidation resistance

Band Gap Transition: Monolayer MoS2 (Direct ~1.8–1.9 eV) vs. Bulk MoS2 (Indirect ~1.2 eV) vs. Graphene (Zero Band Gap)

MoS2 undergoes a quantum-confinement-driven transition from an indirect band gap semiconductor in bulk form (Eg ≈ 1.2–1.3 eV) to a direct band gap semiconductor in monolayer form (Eg ≈ 1.8–1.9 eV), accompanied by a dramatic enhancement in photoluminescence quantum yield . This thickness-dependent band structure is a defining differentiator from graphene, which is a zero-bandgap semimetal and therefore cannot achieve the low off-state leakage currents required for digital logic transistors [1]. A seminal 2011 study demonstrated that single-layer MoS2 FETs achieve room-temperature on/off current ratios exceeding 1 × 10^8 with a mobility of at least 200 cm²/V·s, a combination unattainable in graphene-based FETs due to the absence of a band gap [2]. The direct band gap of monolayer MoS2 further enables efficient light emission and absorption, making it suitable for optoelectronic devices such as photodetectors and LEDs, a capability intrinsically absent in gapless graphene [1].

2D semiconductors Band gap engineering Optoelectronics

Field-Effect Transistor On/Off Current Ratio: MoS2 (8×10^8) vs. Competing TMD Channel Materials

Among the most widely studied TMD channel materials for field-effect transistors (FETs), MoS2 demonstrates the highest reported on/off current ratio. A curated comparative table from the 2D materials device literature reports an on/off ratio of 8 × 10^8 for MoS2 FETs, substantially exceeding the values for MoSe2 (1 × 10^6), WS2 (1 × 10^7), WSe2 (1 × 10^7), MoTe2 (1 × 10^6), ReS2 (1 × 10^6), and ReSe2 (1 × 10^5) [1]. In a separate benchmarking study of solution-processed TMD electrochemical transistors fabricated under identical conditions, MoS2 achieved an average carrier mobility of μ ≈ 11 cm² V⁻¹ s⁻¹ with an on/off ratio of I_on/I_off ≈ 2.6 × 10³, compared to μ ≈ 9 cm² V⁻¹ s⁻¹ and I_on/I_off ≈ 3.4 × 10³ for WS2, and μ ≈ 2 cm² V⁻¹ s⁻¹ and I_on/I_off ≈ 4.2 × 10⁴ for WSe2 [2]. The combination of high on/off ratio (>10^8 in optimized devices) and moderate carrier mobility (10–200 cm² V⁻¹ s⁻¹) positions MoS2 as the TMD of choice for low-standby-power digital logic where suppression of off-state leakage is paramount.

Field-effect transistors 2D electronics On/off current ratio

Interlayer Spacing for Ion Storage: MoS2 (0.615 nm) vs. Graphite (0.335 nm) as Battery Anode Host Materials

The interlayer spacing of MoS2 (0.615 nm for pristine 2H-MoS2) is approximately 84% larger than that of graphite (0.335 nm), a structural feature with direct implications for ion-intercalation kinetics in battery anode applications [1]. This larger gallery height facilitates faster Li⁺ and Na⁺ diffusion and accommodates the larger ionic radius of Na⁺ (1.02 Å vs. 0.76 Å for Li⁺), making MoS2 a more viable host for sodium-ion batteries (SIBs) than graphite, which suffers from sluggish Na⁺ intercalation kinetics and limited capacity due to its narrower interlayer spacing [2]. Furthermore, the interlayer spacing of MoS2 can be synthetically expanded (e.g., to 0.94 nm via directional assembly strategies) to further enhance rate capability, whereas graphite's interlayer expansion is fundamentally constrained [3]. It should be noted that MoTe2 offers an even larger interlayer spacing (~0.70 nm) and higher electronic conductivity than MoS2, potentially making it a more efficient anode material for both LIBs and SIBs [1].

Lithium-ion batteries Sodium-ion batteries Anode materials

Phase-Dependent Electrical Conductivity: Semiconducting 2H-MoS2 (~10⁻⁴ S/cm) vs. Metallic 1T-MoS2 (~2.26 S/cm)

MoS2 exists in multiple polymorphs with dramatically different electrical properties, representing an intra-compound differentiation dimension that is critical for application-specific procurement. Bulk 2H-MoS2 (the thermodynamically stable, naturally occurring phase) is an indirect-gap semiconductor with a room-temperature electronic conductivity of approximately σ_RT ≈ 10⁻⁴ S cm⁻¹ and a band gap of ~1.29 eV [1]. In contrast, metastable 1T'''-MoS2 is a narrow-gap semiconductor (E_g = 0.65 eV) with σ_RT ≈ 2.26 S cm⁻¹, representing a conductivity enhancement of approximately 2.26 × 10⁴–fold over the 2H phase [1]. A separate review corroborates that metallic 1T-MoS2 exhibits conductivity approximately 10⁵ times higher than semiconducting 2H-MoS2 [2]. This phase-dependent conductivity tuning is uniquely accessible within MoS2 (and related TMDs) and is not available in graphite, whose conductivity is intrinsically high but not phase-tunable. The metallic 1T phase also exhibits superior electrocatalytic hydrogen evolution reaction (HER) activity due to enhanced charge transfer kinetics and increased density of active sites on the basal plane [3].

Phase engineering Electrocatalysis Electrical conductivity

Best Research and Industrial Application Scenarios for MoS2 (CAS 1317-33-5) Based on Quantitative Differentiation Evidence


Nano-Additive Procurement for High-Performance Vegetable Oil-Based Lubricant Formulations

Based on the direct head-to-head four-ball tribometer evidence showing that MoS2 nano-additives deliver a 24.9% COF reduction and 12.3% WSD reduction—outperforming both hBN and graphite in palm kernel oil [1]—procurement of MoS2 nanopowder is indicated for formulators of bio-based industrial lubricants where maximum friction reduction is the primary performance metric. This scenario is particularly relevant for environmentally regulated sectors seeking to replace petroleum-based lubricants with vegetable oil-based alternatives without sacrificing tribological performance. The evidence also supports specification of MoS2 over graphite in Ni-based self-lubricating composites where lower and more stable friction coefficients are required [2].

Vacuum and Inert-Atmosphere Solid Lubrication for Aerospace and Precision Bearing Applications

MoS2 remains the industry-standard solid lubricant for vacuum environments (e.g., spacecraft mechanisms, satellite bearings) where its lamellar shear mechanism operates without oxidative degradation. The cold spray deposition study demonstrates that MoS2-based coatings achieve COF values as low as 0.03 ± 0.01 in dry nitrogen and vacuum at contact stresses up to 1386 MPa, with specific wear rates in the range of 3–7 × 10⁻⁶ mm³ N⁻¹ m⁻¹ [3]. However, for applications exceeding ~350 °C in air, the thermal stability data indicate that WS2 (stable to ~425 °C) or graphite (stable to ~500 °C) should be selected instead [4]. Procurement specifications should therefore explicitly state the operating atmosphere and temperature ceiling to guide MoS2 vs. WS2 selection.

Monolayer MoS2 Procurement for Low-Power Field-Effect Transistors and Optoelectronic Devices

For researchers and device manufacturers procuring 2D semiconductors for digital logic FETs, monolayer MoS2 is the TMD of choice where maximum on/off current ratio is the primary selection criterion. The literature benchmark of I_on/I_off = 8 × 10^8 for MoS2—substantially exceeding MoSe2 (1 × 10^6), WS2 (1 × 10^7), and WSe2 (1 × 10^7) [5]—combined with a direct band gap of ~1.8–1.9 eV enabling efficient light emission and photodetection , makes monolayer MoS2 uniquely suited for ultra-low-standby-power logic and visible-range optoelectronics. Procurement should specify monolayer or bilayer thickness with >99% purity (commercially available via CVD on SiO₂/Si or sapphire substrates) to ensure the direct band gap property is realized. Where higher carrier mobility is paramount, WS2 (mobility up to 486 cm² V⁻¹ s⁻¹) may be preferred despite its lower on/off ratio.

MoS2 as an Anode Host Material for Sodium-Ion and Fast-Charging Lithium-Ion Batteries

The interlayer spacing of MoS2 (0.615 nm) is ~84% larger than that of graphite (0.335 nm), directly translating to superior Na⁺ intercalation kinetics and higher theoretical capacity for sodium-ion battery anodes [6]. For research groups and battery manufacturers developing SIBs, procurement of MoS2 with controlled interlayer expansion (synthetically achievable up to 0.94 nm) is supported by evidence of enhanced rate capability [7]. In applications where maximum interlayer spacing is the overriding criterion, MoTe2 (~0.70 nm intrinsic spacing) may be evaluated as an alternative, though MoS2 offers a more favorable balance of cost, availability, and structural tunability [6].

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